molecular formula C8H7ClN2O2 B14801470 6-chloro-2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one

6-chloro-2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one

Cat. No.: B14801470
M. Wt: 198.60 g/mol
InChI Key: XSVOLCRVQDUCRQ-UHFFFAOYSA-N
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Description

®-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a pyrido-oxazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-methylpyridine with an appropriate oxazinone precursor under acidic or basic conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

®-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ®-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-methylpyridine: Shares the pyridine core but lacks the oxazinone ring.

    2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Similar structure without the chlorine substitution.

Uniqueness

®-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is unique due to the presence of both the chloro and oxazinone functionalities, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

6-chloro-2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one

InChI

InChI=1S/C8H7ClN2O2/c1-4-8(12)11-7-5(13-4)2-3-6(9)10-7/h2-4H,1H3,(H,10,11,12)

InChI Key

XSVOLCRVQDUCRQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=N2)Cl

Origin of Product

United States

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